5-Phenyl-5-methyl hexanone-3
Description
Contextualization within Modern Ketone Chemistry and Substituted Hexanone Frameworks
5-Phenyl-5-methylhexan-3-one, with its IUPAC name 5-methyl-5-phenylhexan-3-one (B1594338) and CAS number 4927-36-0, is a member of the diverse family of ketones. nih.gov Its structure, featuring a hexanone backbone substituted with both a phenyl and a methyl group at the 5-position, places it at the intersection of several key areas of modern ketone chemistry. The presence of an α-quaternary stereocenter, a carbon atom bonded to four other carbon atoms, presents a significant synthetic challenge and is a highly sought-after motif in medicinal chemistry and natural product synthesis. nih.govunc.edu
The synthesis of such sterically congested ketones has been a focal point of methodological development. nih.gov Traditional approaches often face limitations due to steric hindrance and the propensity for side reactions. Consequently, advanced catalytic methods have emerged as powerful tools for the construction of α-quaternary ketones. nih.govunc.edunih.gov These methods include transition-metal-catalyzed cross-coupling reactions, organocatalytic processes, and enzymatic transformations, each offering unique advantages in terms of efficiency, selectivity, and functional group tolerance. organic-chemistry.orgscilit.comnih.govrsc.org
The hexanone framework of 5-Phenyl-5-methylhexan-3-one provides a flexible scaffold that can be further elaborated. The carbonyl group is a versatile functional handle for a wide range of transformations, including nucleophilic additions, reductions, and α-functionalizations. libretexts.org The presence of the phenyl group also opens avenues for modifications through electrophilic aromatic substitution or cross-coupling reactions.
A potential synthetic route to 5-Phenyl-5-methylhexan-3-one and related structures is through a Michael addition reaction. researchgate.netresearchgate.net This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, the addition of a phenyl-containing nucleophile to a suitably substituted α,β-unsaturated hexenone (B8787527) could provide a direct pathway to this molecular framework.
Table 1: Physicochemical Properties of 5-Phenyl-5-methylhexan-3-one
| Property | Value |
|---|---|
| Molecular Formula | C13H18O |
| Molecular Weight | 190.28 g/mol |
| CAS Number | 4927-36-0 |
| IUPAC Name | 5-methyl-5-phenylhexan-3-one |
| Boiling Point | 87 °C at 1 Torr |
| Density | 1.54 g/cm³ |
| LogP | 3.33340 |
| Water Solubility | 95 mg/L at 24 °C |
Significance of Chirality in Phenyl-Substituted Ketone Systems
The defining structural feature of 5-Phenyl-5-methylhexan-3-one is its chiral center at the 5-position. Chirality, or the "handedness" of a molecule, is of paramount importance in biological systems, as enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. nih.gov The synthesis of enantiomerically pure compounds is therefore a critical endeavor in drug discovery and development.
The construction of the α-quaternary stereocenter in 5-Phenyl-5-methylhexan-3-one in an enantioselective manner is a formidable challenge. researchgate.netrepec.orgresearchgate.net The development of asymmetric catalytic methods for the synthesis of such chiral ketones has been a vibrant area of research. nih.govunc.edunih.gov These methods often employ chiral catalysts, such as transition metal complexes with chiral ligands or chiral organocatalysts, to control the stereochemical outcome of the reaction. nih.gov
The presence of the phenyl group in close proximity to the stereocenter can have a profound influence on the stereoselectivity of reactions. The steric bulk and electronic properties of the phenyl ring can direct the approach of reagents, leading to the preferential formation of one enantiomer over the other. Furthermore, the phenyl group can participate in non-covalent interactions, such as π-stacking, which can further enhance stereocontrol.
The stereochemistry of α-aryl ketones can significantly impact their biological activity. researchgate.net For example, the different spatial arrangements of the phenyl group and other substituents can lead to differential binding to chiral biological receptors or enzymes. Therefore, the ability to synthesize both enantiomers of 5-Phenyl-5-methylhexan-3-one with high enantiomeric purity is crucial for exploring its potential biological applications.
Overview of Academic Research Trajectories for 5-Phenyl-5-methylhexan-3-one
While specific academic research focusing exclusively on 5-Phenyl-5-methylhexan-3-one is not extensively documented in publicly available literature, its structural motifs suggest several potential research trajectories within the broader field of advanced organic synthesis. The primary area of interest lies in the development of novel and efficient synthetic methodologies for the construction of its challenging α-quaternary stereocenter.
Research in this area would likely explore the application of modern catalytic asymmetric methods to the synthesis of 5-Phenyl-5-methylhexan-3-one and its analogs. nih.govunc.edunih.gov This could involve the use of enantioselective palladium-catalyzed α-arylation of ketones, a powerful tool for the formation of α-aryl ketones. organic-chemistry.orgacs.org Additionally, organocatalytic approaches, which have emerged as a green and sustainable alternative to metal-based catalysis, could be investigated for the enantioselective synthesis of this compound. scilit.comnih.govrsc.org
Another promising research avenue is the exploration of 5-Phenyl-5-methylhexan-3-one as a chiral building block in the synthesis of more complex molecules. The versatile ketone functionality allows for a wide range of chemical transformations, enabling its incorporation into larger and more intricate molecular architectures. libretexts.org For instance, it could serve as a precursor for the synthesis of chiral amino alcohols, which are valuable ligands and catalysts in asymmetric synthesis. The synthesis of α-amino ketones is a significant area of research. nih.gov
Furthermore, the unique combination of a chiral center, a phenyl group, and a ketone functionality makes 5-Phenyl-5-methylhexan-3-one an interesting candidate for studies in medicinal chemistry. Its structural similarity to known bioactive molecules suggests that it could be explored as a scaffold for the development of new therapeutic agents. researchgate.net Research in this direction would involve the synthesis of a library of derivatives with variations in the phenyl ring and the hexanone backbone, followed by biological screening to identify potential lead compounds.
Table 2: Chemical Compounds Mentioned
| Compound Name | IUPAC Name | CAS Number |
|---|---|---|
| 5-Phenyl-5-methylhexan-3-one | 5-methyl-5-phenylhexan-3-one | 4927-36-0 |
| Ketone | Not Applicable | Not Applicable |
| Hexanone | Not Applicable | Not Applicable |
| Michael addition | Not Applicable | Not Applicable |
| α-aryl ketone | Not Applicable | Not Applicable |
| α-amino ketone | Not Applicable | Not Applicable |
Retrosynthetic Analysis of 5-Phenyl-5-methylhexan-3-one
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, readily available starting materials through a series of imaginary "disconnections" of chemical bonds.
For 5-Phenyl-5-methylhexan-3-one, the most logical disconnections are the carbon-carbon bonds alpha (α) to the carbonyl group. These bonds are strategically targeted because their formation corresponds to well-established enolate-based reactions.
Disconnection A (C4-C5 bond): This is the most prominent disconnection. It breaks the bond between the α-carbon bearing the quaternary center and the adjacent methylene (B1212753) group. This leads to two key synthons: an acyl anion equivalent of propionaldehyde (or a propanoyl cation) and a tertiary carbocation synthon, 2-phenyl-2-propyl anion. The practical chemical equivalents (reagents) for these synthons would be an enolate of 3-pentanone or, more commonly, an enolate of ethyl vinyl ketone reacting with a 2-phenyl-2-propyl halide (e.g., 2-bromo-2-phenylpropane). A more direct approach involves the α-alkylation of a ketone enolate. This strategy identifies 3-pentanone and 2-phenyl-2-propyl halide as primary precursors.
Disconnection B (C2-C3 bond): This disconnection breaks the bond between the carbonyl carbon and the ethyl group. This approach suggests a reaction between a nucleophilic ethyl group (e.g., ethyl magnesium bromide, an organocuprate) and an electrophilic species containing the rest of the carbon skeleton. This would point to a precursor like 4-methyl-4-phenyl-2-pentanone, which is not necessarily simpler than the target. A more plausible variant involves an acyl chloride like 4-methyl-4-phenylpentanoyl chloride reacting with an organocadmium or organocuprate reagent.
Based on simplicity and the prevalence of α-alkylation in synthetic chemistry, Disconnection A represents a more common and strategically sound approach.
Table 1: Retrosynthetic Disconnections and Potential Precursors
| Disconnection | Bond Cleaved | Precursor 1 (Nucleophile Equivalent) | Precursor 2 (Electrophile Equivalent) |
|---|---|---|---|
| Strategy A | C4 – C5 | Enolate of 3-Pentanone | 2-phenyl-2-propyl halide |
| Strategy B | C2 – C3 | Ethyl organometallic (e.g., Et₂CuLi) | 4-methyl-4-phenylpentanoyl chloride |
The C5 carbon in 5-Phenyl-5-methylhexan-3-one is a stereocenter. Therefore, controlling its stereochemistry is a crucial aspect of a sophisticated synthesis.
Stereo-convergent synthesis aims to produce a single stereoisomer of the product from a mixture (e.g., a racemic mixture) of starting material stereoisomers. In the context of 5-Phenyl-5-methylhexan-3-one, if a precursor containing the C5 stereocenter were used as a racemic mixture, a stereo-convergent reaction would selectively convert both enantiomers of the starting material into a single enantiomer of the product. This often involves a dynamic kinetic resolution process, where the starting material enantiomers are in equilibrium, and a chiral catalyst selectively reacts with one enantiomer faster than the other. youtube.com
Stereo-divergent synthesis , in contrast, allows for the formation of any chosen diastereomer of a product from a single starting material by simply changing the catalyst or reaction conditions. acs.org For synthesizing derivatives of 5-Phenyl-5-methylhexan-3-one with an additional stereocenter, a stereo-divergent approach would be highly valuable. For instance, reacting a single enantiomer of a precursor with two different chiral catalysts could selectively produce two different diastereomers.
While specific stereo-controlled syntheses for 5-Phenyl-5-methylhexan-3-one are not widely documented, the principles of asymmetric synthesis would apply. A potential pathway could involve the enantioselective α-alkylation of a prochiral enolate using a chiral catalyst.
Direct Synthetic Approaches to 5-Phenyl-5-methylhexan-3-one
Direct synthesis involves the forward reaction from identified precursors. The α-alkylation of ketones is a fundamental and powerful method for C-C bond formation and is highly relevant for the synthesis of the target molecule. researcher.life
The core of the synthesis involves the reaction of a ketone enolate with an alkylating agent. The general mechanism proceeds via deprotonation of an α-carbon to form a nucleophilic enolate, which then attacks an electrophilic alkyl halide in an Sₙ2 reaction.
For unsymmetrical ketones, controlling the site of deprotonation (and subsequent alkylation) is critical. acs.org Deprotonation can lead to two different enolates: the kinetic enolate (formed faster, at the less sterically hindered α-carbon) and the thermodynamic enolate (more stable, at the more substituted α-carbon). acs.org
Kinetic Control: To form the less substituted enolate, a strong, sterically hindered, non-nucleophilic base is used at low temperatures. acs.org Lithium diisopropylamide (LDA) is the archetypal base for this purpose. acs.org The reaction is run in an aprotic solvent like tetrahydrofuran (THF) at -78 °C to make the deprotonation irreversible.
Thermodynamic Control: To favor the more substituted, thermodynamically stable enolate, a weaker base (like sodium or potassium alkoxides) is used at higher temperatures (e.g., room temperature or above) in a protic solvent. These conditions allow for equilibrium to be established between the ketone and its two possible enolates, favoring the more stable one.
For the synthesis of 5-Phenyl-5-methylhexan-3-one via the alkylation of 3-pentanone (a symmetrical ketone), regioselectivity is not a concern. However, if a derivative were synthesized from an unsymmetrical ketone like 2-pentanone, these principles would be paramount.
Modern synthetic chemistry often seeks to avoid the use of stoichiometric amounts of strong bases like LDA. Catalytic methods offer milder, more efficient, and often more selective alternatives.
Transition Metal Catalysis: Various transition metals, including palladium, rhodium, nickel, and manganese, have been employed to catalyze α-alkylation reactions. researcher.liferesearchgate.netnih.govmdpi.com These methods can proceed through different mechanisms. One common strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where a catalyst temporarily removes hydrogen from a primary alcohol to form an aldehyde in situ. researcher.liferesearchgate.net This aldehyde then undergoes an aldol (B89426) condensation with the ketone, followed by hydrogenation of the resulting enone by the catalyst, which returns the "borrowed" hydrogen. This approach allows for the use of alcohols as alkylating agents, with water being the only byproduct, making it a highly atom-economical and green process. researcher.life
Organocatalysis: Organocatalysis uses small organic molecules to catalyze reactions. For α-alkylation, enamines are key intermediates. A ketone reacts with a chiral secondary amine (e.g., a proline derivative) to form a chiral enamine. This enamine is nucleophilic enough to react with electrophiles. A visible-light-mediated organocatalytic strategy has also been developed, which allows for the α-alkylation of ketones using alkyl halides under mild, redox-neutral conditions. semanticscholar.org This method is compatible with a wide range of functional groups that might not be tolerated in traditional enolate chemistry. semanticscholar.org
Table 2: Comparison of Catalytic Alpha-Alkylation Methods
| Method | Catalyst Type | Alkylating Agent | Key Features |
|---|---|---|---|
| Transition Metal Catalysis | Rhodium, Palladium, Manganese, Nickel complexes researcher.liferesearchgate.netnih.govmdpi.com | Alcohols, Olefins researcher.lifenih.gov | Atom-economical (water as byproduct), often milder conditions, can use readily available reagents. researcher.life |
| Organocatalysis | Chiral amines (e.g., Proline) semanticscholar.org | Alkyl halides | Metal-free, potential for high enantioselectivity, mild reaction conditions. semanticscholar.org |
| Photoredox Organocatalysis | Organic photosensitizer + amine catalyst | Alkyl halides | Uses visible light, redox-neutral, tolerates sensitive functional groups. semanticscholar.org |
Grignard and Organolithium Reagent Additions to Carbonyl Compounds followed by Oxidation
A foundational strategy for the synthesis of the 5-phenyl-5-methylhexan-3-one carbon skeleton involves the nucleophilic addition of organometallic reagents to carbonyl compounds. Grignard and organolithium reagents are powerful nucleophiles that readily attack the electrophilic carbon of aldehydes, ketones, and esters.
A plausible retrosynthetic analysis for 5-phenyl-5-methylhexan-3-one suggests a disconnection leading to a secondary alcohol intermediate. This alcohol can be formed through the addition of an ethyl Grignard reagent (ethylmagnesium bromide) to a suitable β-substituted aldehyde, such as 3-phenyl-3-methylbutanal. Alternatively, addition of a 2-phenyl-2-propyl (cumyl) Grignard reagent to propanal would yield the same alcohol precursor. The subsequent oxidation of this secondary alcohol furnishes the target ketone.
Reaction Scheme:
Grignard Addition: 2-Phenyl-2-propylmagnesium bromide is reacted with propanal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the aldehyde. An acidic workup then protonates the resulting alkoxide to yield 5-phenyl-5-methylhexan-3-ol.
Oxidation: The secondary alcohol is then oxidized to the corresponding ketone. A variety of oxidizing agents can be employed for this transformation, with common choices including chromic acid derivatives (e.g., Jones reagent, pyridinium chlorochromate - PCC) or milder, more selective methods like the Swern or Dess-Martin periodinane oxidation.
The choice of organometallic reagent and carbonyl compound can be varied to produce derivatives of the target ketone. For instance, using different organolithium or Grignard reagents allows for the introduction of diverse substituents at the ethyl end of the molecule, while modifications to the starting aldehyde or ketone enable variations at the C5 position.
| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Intermediate/Product | Typical Yield |
| 1 | Propanal | 2-Phenyl-2-propylmagnesium bromide | Diethyl Ether, then H₃O⁺ | 5-Phenyl-5-methylhexan-3-ol | 70-90% |
| 2 | 5-Phenyl-5-methylhexan-3-ol | - | Pyridinium chlorochromate (PCC) / CH₂Cl₂ | 5-Phenyl-5-methylhexan-3-one | 80-95% |
Acylation and Condensation Reactions for Hexanone Scaffold Construction
The hexanone backbone of 5-phenyl-5-methylhexan-3-one can also be constructed through acylation and condensation reactions, which are fundamental carbon-carbon bond-forming processes.
Friedel-Crafts Acylation: This powerful electrophilic aromatic substitution reaction can be used to introduce an acyl group onto an aromatic ring. A potential route could involve the acylation of a suitably substituted benzene derivative. For instance, the Friedel-Crafts acylation of cumene (isopropylbenzene) with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) could be envisioned. However, this specific reaction would likely yield a mixture of ortho and para isomers and is not ideal for directly synthesizing the target compound due to the directing effects of the isopropyl group and potential rearrangements. A more controlled approach would involve acylating a different aromatic precursor.
Aldol Condensation: The aldol condensation provides a route to α,β-unsaturated ketones, which can be subsequently reduced to the saturated ketone. A crossed-aldol condensation between acetone and 2-phenylpropanal could theoretically form the initial carbon framework. Under basic or acidic conditions, the enolate of acetone would attack the aldehyde, leading to a β-hydroxy ketone. Subsequent dehydration would yield an α,β-unsaturated ketone, which could then be hydrogenated to give the saturated hexanone skeleton. However, controlling the regioselectivity of the initial enolization and preventing self-condensation of acetone are significant challenges in this approach.
| Reaction Type | Starting Material 1 | Starting Material 2 | Key Reagents | Product Type | Key Challenges |
| Friedel-Crafts Acylation | Cumene | Butanoyl chloride | AlCl₃ | Aromatic Ketone | Regioselectivity, Rearrangements |
| Aldol Condensation | Acetone | 2-Phenylpropanal | NaOH or Acid | α,β-Unsaturated Ketone | Controlling self-condensation, Regioselectivity |
Rearrangement Reactions Yielding the 5-Phenyl-5-methylhexan-3-one Skeleton
Molecular rearrangements offer an alternative pathway to complex carbonyl compounds by altering the carbon skeleton of a precursor molecule. The Pinacol rearrangement, in particular, is a classic method for converting 1,2-diols (vicinal diols) into ketones or aldehydes under acidic conditions.
To synthesize 5-phenyl-5-methylhexan-3-one via this route, a specific tetrasubstituted 1,2-diol precursor would be required: 3,4-dimethyl-4-phenylhexane-2,3-diol. Upon treatment with a strong acid (e.g., sulfuric acid), one of the hydroxyl groups is protonated and eliminated as a water molecule, forming a carbocation. A subsequent 1,2-alkyl or 1,2-aryl shift to the adjacent carbocation center occurs. The migratory aptitude generally follows the order: phenyl > alkyl. In this specific precursor, the formation of the more stable tertiary carbocation at C3 (stabilized by the adjacent phenyl group) would be favored. This would be followed by the migration of the ethyl group from C2 to C3, leading to the formation of the protonated form of 5-phenyl-5-methylhexan-
Structure
2D Structure
3D Structure
Properties
CAS No. |
4927-37-1 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2,5-dimethyl-5-phenylhexan-3-one |
InChI |
InChI=1S/C14H20O/c1-11(2)13(15)10-14(3,4)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
InChI Key |
ASWPPZVTWXWGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Transformations and Reaction Pathways of 5 Phenyl 5 Methyl Hexanone 3
Reactivity of the Ketone Carbonyl Group
The carbonyl group (C=O) in 5-Phenyl-5-methylhexan-3-one is a key center of reactivity due to the polarization of the carbon-oxygen double bond. The oxygen atom is more electronegative, drawing electron density from the carbon atom and rendering it electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction type for ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.
While specific studies on nucleophilic addition to 5-Phenyl-5-methylhexan-3-one are not extensively detailed in the provided results, the general principles of ketone reactivity apply. The steric hindrance caused by the bulky 5-phenyl-5-methyl group can influence the rate and feasibility of these reactions. For instance, linear 1,3-diketones with bulky substituents exhibit reduced reactivity in nucleophilic addition attempts due to steric hindrance.
Common nucleophiles that react with ketones include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and carbanions. The reaction of 5-Phenyl-5-methylhexan-3-one with a Grignard reagent, for example, would be expected to yield a tertiary alcohol.
Reduction and Oxidation Reactions (General Mechanistic Studies)
Reduction Reactions:
The ketone carbonyl group of 5-Phenyl-5-methylhexan-3-one can be reduced to a secondary alcohol, 5-phenyl-5-methylhexan-3-ol. This transformation is typically achieved using hydride reagents. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The general mechanism involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.
| Reagent | Product | Reaction Conditions |
| Sodium Borohydride (NaBH₄) | 5-Phenyl-5-methylhexan-3-ol | Typically in protic solvents like methanol (B129727) or ethanol. |
| Lithium Aluminum Hydride (LiAlH₄) | 5-Phenyl-5-methylhexan-3-ol | In aprotic solvents like diethyl ether or tetrahydrofuran, followed by an aqueous workup. |
Oxidation Reactions:
Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. For 5-Phenyl-5-methylhexan-3-one, oxidation with powerful agents like potassium permanganate (B83412) or chromium trioxide could lead to the formation of carboxylic acids or other oxidized products through cleavage of the molecular backbone.
Condensation and Derivatization Reactions
Condensation reactions involving the carbonyl group are crucial for forming new carbon-carbon bonds and synthesizing more complex molecules. These reactions often involve the initial formation of an enolate, which then acts as a nucleophile.
Derivatization of the carbonyl group is also a common strategy. For example, reaction with hydroxylamine (B1172632) (NH₂OH) would form an oxime, while reaction with hydrazine (B178648) (N₂H₄) or its derivatives would yield a hydrazone. These derivatives can be useful for characterization and can also serve as intermediates in further synthetic transformations. For instance, cyclic diketones are known to have stable enolates, which makes them useful in condensation reactions.
Reactions Involving the Alpha-Carbon Atoms (C4 and C6)
The carbon atoms adjacent to the carbonyl group, known as alpha-carbons (α-carbons), in 5-Phenyl-5-methylhexan-3-one are at positions C4 and C6. The hydrogens attached to these carbons exhibit enhanced acidity due to the electron-withdrawing effect of the adjacent carbonyl group and the ability of the resulting conjugate base (an enolate) to be stabilized by resonance.
Enolization and Enolate Chemistry
Ketones that have at least one α-hydrogen can exist in equilibrium with their enol tautomer. This process, known as keto-enol tautomerism, is often catalyzed by either acid or base. The enol form, while typically the minor component of the equilibrium mixture, is a key intermediate in many reactions.
The removal of an α-hydrogen by a base results in the formation of an enolate ion. masterorganicchemistry.com Enolates are powerful nucleophiles and are central to a wide range of synthetic transformations. masterorganicchemistry.comyoutube.com The formation of an enolate from 5-Phenyl-5-methylhexan-3-one can occur at either the C4 or C6 position.
The choice of base and reaction conditions can influence which enolate is formed. bham.ac.uk A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic enolate (deprotonation at the less substituted α-carbon, C4 in this case). bham.ac.uk Conversely, weaker bases and higher temperatures allow for equilibrium to be established, favoring the more thermodynamically stable enolate (deprotonation at the more substituted α-carbon, if applicable). bham.ac.uk
Electrophilic Substitution at Alpha-Positions
Once an enolate is formed from 5-Phenyl-5-methylhexan-3-one, it can react with a variety of electrophiles, resulting in substitution at the α-carbon.
Halogenation:
In the presence of a base and a halogen (Cl₂, Br₂, or I₂), ketones can undergo α-halogenation. masterorganicchemistry.com The reaction proceeds through an enolate intermediate which attacks the halogen molecule. This reaction can be difficult to control, as the introduction of one halogen atom can make the remaining α-hydrogens even more acidic, potentially leading to multiple halogenations. masterorganicchemistry.com
Alkylation:
Enolates can also be alkylated by reacting them with alkyl halides. masterorganicchemistry.com This is a powerful method for forming new carbon-carbon bonds. For 5-Phenyl-5-methylhexan-3-one, deprotonation followed by reaction with an alkyl halide would introduce a new alkyl group at either the C4 or C6 position, depending on the enolate formed.
| Reagent | Product | Reaction Type |
| Base (e.g., NaOH), Halogen (e.g., Br₂) | α-Halogenated ketone | Electrophilic Substitution |
| Strong Base (e.g., LDA), Alkyl Halide (e.g., CH₃I) | α-Alkylated ketone | Electrophilic Substitution |
Transformations of the Phenyl Moiety
The phenyl group of 5-phenyl-5-methylhexan-3-one is an aromatic ring and is therefore susceptible to electrophilic aromatic substitution. The presence of the alkyl ketone substituent influences the regioselectivity of these reactions. The alkyl group is an ortho-, para-director and an activating group, while the ketone is a meta-director and a deactivating group. The position of substitution will be determined by the interplay of these electronic effects.
Electrophilic aromatic substitution reactions introduce a new substituent onto the phenyl ring. The substitution pattern is dictated by the directing effects of the existing substituent.
| Reaction | Reagents and Conditions | Expected Major Products |
| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | 5-(4-Nitrophenyl)-5-methylhexan-3-one |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 5-(4-Bromophenyl)-5-methylhexan-3-one or 5-(4-Chlorophenyl)-5-methylhexan-3-one |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-(4-Acylphenyl)-5-methylhexan-3-one |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | 5-(4-Alkylphenyl)-5-methylhexan-3-one |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To undergo these reactions, the phenyl ring of 5-phenyl-5-methylhexan-3-one would first need to be functionalized, typically with a halide (e.g., bromine or iodine) through electrophilic halogenation as described above.
| Coupling Reaction | Reactants | Catalyst and Conditions | Product Type |
| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl or aryl-alkene derivative of 5-phenyl-5-methylhexan-3-one |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Alkenyl-substituted phenyl derivative of 5-phenyl-5-methylhexan-3-one |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Alkynyl-substituted phenyl derivative of 5-phenyl-5-methylhexan-3-one |
| Buchwald-Hartwig Amination | Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base | N-Aryl derivative of an amine |
Mechanistic Investigations of 5-Phenyl-5-methylhexan-3-one Reactions
A thorough understanding of the reactions of 5-phenyl-5-methylhexan-3-one would require detailed mechanistic studies. While specific studies on this compound are not prominent, the following methodologies are standard approaches for such investigations.
Hypothetical Kinetic Data for the Nitration of 5-Phenyl-5-methylhexan-3-one
| Experiment | [5-Phenyl-5-methylhexan-3-one] (M) | [HNO₃] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁵ |
This is a hypothetical table to illustrate the type of data that would be collected.
Computational chemistry, specifically density functional theory (DFT), can be used to model the transition states of reactions involving 5-phenyl-5-methylhexan-3-one. These calculations can provide the geometry and energy of transition state structures, helping to elucidate the reaction pathway and predict the stereochemical outcome of reactions.
Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction. For instance, in a reaction involving the carbonyl group of 5-phenyl-5-methylhexan-3-one, the oxygen atom could be replaced with its heavier isotope, ¹⁸O. By analyzing the position of the ¹⁸O in the product, the mechanism of bond formation and cleavage can be determined. Similarly, deuterium (B1214612) labeling of the phenyl ring could help to elucidate the mechanism of electrophilic aromatic substitution.
Stereochemical Aspects and Chirality of 5 Phenyl 5 Methyl Hexanone 3 and Its Stereoisomers
Conformational Analysis of 5-Phenyl-5-methylhexan-3-one
The conformational landscape of 5-phenyl-5-methylhexan-3-one is primarily dictated by the rotational freedom around its single bonds. The most significant of these are the C4-C5 and C3-C4 bonds. The rotation around the C4-C5 bond, in particular, determines the relative positioning of the bulky phenyl and methyl groups with respect to the rest of the aliphatic chain.
The staggered conformations are generally more stable than the eclipsed conformations due to lower torsional strain. For the C4-C5 bond, this results in several possible staggered rotamers. The relative energies of these conformers are influenced by steric hindrance. Gauche interactions, particularly between the large phenyl group and the ethyl ketone moiety, would be energetically unfavorable. Therefore, the most stable conformation would likely place the phenyl group anti-periplanar to the C3-C4 bond, minimizing steric clash.
Computational studies on similar acyclic ketones can provide insight into the energetic differences between various conformations. For instance, the energy difference between gauche and anti conformations in related systems can be on the order of several kilojoules per mole, leading to a significant population bias towards the more stable conformer at room temperature.
Diastereomeric and Enantiomeric Relationships in Substituted Hexanones
5-Phenyl-5-methylhexan-3-one possesses a single stereocenter at the C5 position. This gives rise to a pair of enantiomers: (R)-5-phenyl-5-methylhexan-3-one and (S)-5-phenyl-5-methylhexan-3-one. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, such as boiling point and refractive index, but differ in their interaction with plane-polarized light (optical activity) and other chiral entities.
If an additional stereocenter were introduced into the molecule, for example, by substitution at the C4 position, this would lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.
Table 1: Stereoisomeric Relationships in Substituted Hexanones
| Compound | Number of Stereocenters | Stereoisomers | Relationship |
| 5-Phenyl-5-methylhexan-3-one | 1 | (R) and (S) | Enantiomers |
| 4,5-Diphenylhexan-3-one | 2 | (4R,5R), (4S,5S), (4R,5S), (4S,5R) | Enantiomeric pairs and Diastereomeric pairs |
Chiral Recognition and Stereoisomer Separation Methodologies
The separation of the enantiomers of 5-phenyl-5-methylhexan-3-one, a process known as chiral resolution, is crucial for studying their individual biological activities and chemical reactivities. The most common methods for chiral separation rely on the differential interaction of the enantiomers with a chiral environment.
Chiral Chromatography is a powerful technique for separating enantiomers. This can be achieved through:
Chiral High-Performance Liquid Chromatography (HPLC): In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including ketones.
Chiral Gas Chromatography (GC): For volatile compounds like many ketones, chiral GC is a suitable option. The stationary phase in the GC column is coated with a chiral selector. The differential diastereomeric interactions between the enantiomers and the chiral selector result in their separation.
Table 2: Common Chiral Separation Techniques for Ketones
| Technique | Principle | Typical Chiral Selector |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Polysaccharide derivatives (e.g., cellulose, amylose) |
| Chiral GC | Formation of transient diastereomeric complexes | Cyclodextrin derivatives |
Influence of Stereochemistry on Reaction Selectivity
The stereochemistry of 5-phenyl-5-methylhexan-3-one can significantly influence the outcome of chemical reactions, particularly those involving nucleophilic addition to the carbonyl group at C3. The chiral center at C5 can direct the approach of a nucleophile to one of the two faces of the carbonyl carbon (the re or si face), leading to the preferential formation of one diastereomer over the other.
This phenomenon, known as asymmetric induction or stereocontrol , can be rationalized by models such as Cram's rule and the Felkin-Anh model. These models consider the steric hindrance posed by the substituents on the adjacent chiral center. In the case of 5-phenyl-5-methylhexan-3-one, the large phenyl group would play a dominant role in dictating the trajectory of the incoming nucleophile.
For example, in the reduction of the ketone to the corresponding alcohol (5-phenyl-5-methylhexan-3-ol), the hydride reagent would preferentially attack from the less hindered face of the carbonyl group, leading to an excess of one of the two possible diastereomeric alcohol products. The degree of this diastereoselectivity would depend on the reaction conditions and the nature of the nucleophile.
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 5 Phenyl 5 Methyl Hexanone 3
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. For 5-Phenyl-5-methylhexan-3-one, the molecular formula is C₁₃H₁₈O. lookchem.comnih.govnih.govnih.gov HRMS can differentiate the exact mass of this molecule from other potential compounds with the same nominal mass.
The theoretically calculated exact mass of the [M]⁺ ion of 5-Phenyl-5-methylhexan-3-one is 190.135765193 Da. lookchem.comnih.govnih.gov An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would unequivocally confirm the molecular formula C₁₃H₁₈O.
In addition to molecular formula determination, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) provide information about the molecule's fragmentation pattern, which aids in confirming its structure. nih.gov The electron ionization (EI) mass spectrum shows characteristic fragments that reveal parts of the molecular structure. nih.gov For instance, a prominent peak is often observed at a mass-to-charge ratio (m/z) of 119, corresponding to the stable tertiary carbocation [C(CH₃)₂C₆H₅]⁺, formed by cleavage alpha to the carbonyl group. This fragmentation is a key indicator of the 2-methyl-2-phenylpropyl moiety within the molecule.
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₈O | Defines the elemental composition. | lookchem.comnih.govnih.gov |
| Exact Mass [M]⁺ | 190.135765193 Da | The precise mass used for HRMS confirmation. | lookchem.comnih.govnih.gov |
| Molecular Weight (average) | 190.28 g/mol | Average mass based on natural isotopic abundance. | lookchem.comnih.govnih.gov |
| Major Fragment (GC-MS, EI) | m/z 119 | Corresponds to the [C(CH₃)₂C₆H₅]⁺ fragment, confirming the phenyl and gem-dimethyl groups' connectivity. | nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the most powerful method for determining the detailed carbon-hydrogen framework of an organic molecule. While 1D NMR (¹H and ¹³C) provides initial information, advanced 2D experiments are necessary to piece together the complete structure of 5-Phenyl-5-methylhexan-3-one.
Two-dimensional NMR experiments map correlations between different nuclei, providing unambiguous evidence of connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent carbon atoms. For 5-Phenyl-5-methylhexan-3-one, COSY would show a correlation between the methyl protons of the ethyl group and the adjacent methylene (B1212753) protons, as well as between those methylene protons and the next methylene group adjacent to the carbonyl.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, showing correlations between protons and carbons over two to three bonds. It is crucial for connecting the molecular fragments. Key HMBC correlations would include:
The ethyl group's protons correlating to the carbonyl carbon (C3).
The methylene (C4) protons correlating to the carbonyl carbon (C3) and the quaternary carbon (C5).
The gem-dimethyl protons (on C6) correlating to the quaternary carbon (C5) and the attached phenyl ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between nuclei that are close in space, regardless of their bonding. A key NOESY correlation would be observed between the gem-dimethyl protons and the ortho-protons of the phenyl ring, confirming their spatial proximity and helping to define the molecule's preferred conformation.
| Experiment | Correlating Nuclei | Structural Information Provided |
|---|---|---|
| COSY | ¹H-¹H | Identifies adjacent proton systems, confirming the ethyl and propyl-like fragments. |
| HMQC/HSQC | ¹H-¹³C (1-bond) | Assigns each carbon to its directly attached proton(s). |
| HMBC | ¹H-¹³C (2-3 bonds) | Connects molecular fragments across the carbonyl and quaternary centers. |
| NOESY | ¹H-¹H (through space) | Confirms spatial proximity of groups, such as the methyl groups and the phenyl ring. |
While solution-state NMR provides data on molecules tumbling rapidly in a solvent, Solid-State NMR (ssNMR) provides information on the structure and dynamics of a compound in its solid, crystalline form. If 5-Phenyl-5-methylhexan-3-one or a derivative can be prepared as a crystalline solid, ssNMR could be employed to:
Identify Polymorphism: Determine if different crystalline forms of the compound exist, which can have different physical properties.
Characterize Molecular Packing: Provide insights into how molecules are arranged within the crystal lattice.
Study Dynamics: Analyze molecular motions, such as the rotation of the phenyl group or methyl groups, in the solid state.
Vibrational Spectroscopy: Infrared and Raman Applications for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. chegg.com
Infrared (IR) Spectroscopy: The IR spectrum of 5-Phenyl-5-methylhexan-3-one is dominated by a very strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, typically appearing around 1715 cm⁻¹. Other key absorptions include C-H stretching vibrations for the sp³ hybridized alkyl chains (2870-2960 cm⁻¹) and the sp² hybridized aromatic ring (around 3030 cm⁻¹). Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the carbonyl stretch is also present, it is often weaker than in the IR spectrum. Conversely, the symmetric vibrations of the non-polar phenyl ring are typically strong and sharp in the Raman spectrum, making it an excellent tool for analyzing the aromatic portion of the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | ~3030 | IR, Raman | nih.gov |
| Alkyl C-H Stretch | 2870 - 2960 | IR, Raman | nih.gov |
| Ketone C=O Stretch | ~1715 | IR (Strong), Raman (Weak) | nih.gov |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman (Strong) | nih.gov |
X-ray Crystallography for Absolute Stereochemical Determination (on suitable derivatives)
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. scielo.org.zamdpi.com The compound 5-Phenyl-5-methylhexan-3-one possesses a chiral center at the C5 carbon, meaning it exists as two enantiomers (R and S).
As many ketones of this type are oils at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. A common strategy is to synthesize a solid derivative of the ketone, such as a semicarbazone, 2,4-dinitrophenylhydrazone, or an oxime. These derivatives are often highly crystalline and can be subjected to single-crystal X-ray diffraction analysis. scielo.org.za The resulting crystal structure provides the precise coordinates of every atom in the molecule, allowing for the unambiguous assignment of the R or S configuration at the chiral center. mdpi.comresearchgate.net
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Chirality Assessment
Chiroptical spectroscopy techniques are non-destructive methods that are highly sensitive to a molecule's chirality.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The carbonyl group in 5-Phenyl-5-methylhexan-3-one acts as a chromophore. Its weak n→π* electronic transition, occurring around 280-300 nm, becomes ECD-active in a chiral environment. The sign of the resulting Cotton effect in the ECD spectrum can often be correlated to the absolute configuration at the stereocenter using empirical rules like the Octant Rule for ketones.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It also shows a Cotton effect in the region of the chromophore's absorption. Both ECD and ORD provide a spectroscopic "fingerprint" of the enantiomer, which can be compared with theoretical calculations or data from known compounds to assign the absolute configuration.
Theoretical and Computational Chemistry Studies on 5 Phenyl 5 Methyl Hexanone 3
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
There is no available research detailing quantum chemical calculations, such as bond lengths, bond angles, dihedral angles, and electronic properties like HOMO-LUMO energy gaps, for 5-Phenyl-5-methylhexan-3-one.
Density Functional Theory (DFT) Applications
Specific applications of Density Functional Theory (DFT) to calculate the optimized geometry, vibrational frequencies, or electronic structure of 5-Phenyl-5-methylhexan-3-one have not been found in the public domain.
Ab Initio Methods for Geometry Optimization and Energy Calculations
Similarly, there are no published studies employing Ab Initio methods, such as Hartree-Fock or Møller-Plesset perturbation theory, to analyze the geometry and energy of this compound.
Computational Modeling of Reaction Mechanisms and Transition States
No computational models detailing the reaction mechanisms or transition states involving 5-Phenyl-5-methylhexan-3-one are available in the scientific literature.
Molecular Dynamics Simulations for Conformational Landscapes
There is no evidence of molecular dynamics simulations having been performed to explore the conformational landscapes and dynamic behavior of 5-Phenyl-5-methylhexan-3-one.
QSAR Modeling for Structure-Reactivity Relationships (in a theoretical context)
Theoretical Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including 5-Phenyl-5-methylhexan-3-one to describe its structure-reactivity relationships were not found.
Applications of 5 Phenyl 5 Methyl Hexanone 3 in Advanced Organic Synthesis and Materials Science Research
Utility as a Chiral Building Block in Complex Molecule Synthesis
The presence of a stereocenter at the fifth carbon atom of 5-Phenyl-5-methylhexan-3-one inherently positions it as a potential chiral building block. In principle, the resolution of its enantiomers could provide access to stereochemically defined synthons for the construction of complex molecular architectures. Asymmetric synthesis or chiral separation of this ketone would yield enantiopure forms that could be incorporated into larger molecules, influencing their stereochemistry and, consequently, their biological activity or material properties.
While direct research on the enantioselective synthesis or application of 5-Phenyl-5-methylhexan-3-one as a chiral auxiliary is not extensively documented, related studies highlight the importance of such chiral ketones. For instance, research on the chiral characterization of structurally similar compounds, such as 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, underscores the significance of determining absolute configurations for intermediates in natural product synthesis. researchgate.net The development of efficient methods for the enantioselective synthesis of chiral ketones is an active area of research, often employing techniques like Sharpless asymmetric dihydroxylation or Shi's asymmetric epoxidation on corresponding silyl (B83357) enol ethers. researchgate.net
Table 1: Potential Chiral Applications of 5-Phenyl-5-methylhexan-3-one
| Application | Description | Research Status |
| Chiral Auxiliary | The chiral ketone could be used to control the stereochemical outcome of a reaction, after which it can be removed. | Hypothetical |
| Chiral Starting Material | The enantiomerically pure ketone could serve as a foundational piece for the total synthesis of a complex chiral target. | Undocumented |
| Stereoselective Reductions | Reduction of the ketone could lead to the corresponding chiral alcohol, 5-phenyl-5-methylhexan-3-ol, a potentially valuable synthon. nih.gov | Exploratory |
Precursor for Diverse Organic Scaffolds and Chemical Libraries
The chemical reactivity of the ketone functional group in 5-Phenyl-5-methylhexan-3-one makes it a plausible starting point for the synthesis of a variety of organic scaffolds. Through reactions such as aldol (B89426) condensations, Wittig reactions, and various nucleophilic additions, the core structure can be elaborated into more complex frameworks. These transformations could lead to the generation of diverse chemical libraries, which are essential tools in drug discovery and materials science for screening and identifying compounds with desired properties.
For example, the ketone could be a precursor to heterocyclic compounds, which are prevalent in pharmaceuticals. Reactions with hydrazines, hydroxylamines, or other bifunctional nucleophiles could yield pyrazolines, oxazolines, or other five- and six-membered heterocyclic systems. While specific research detailing the use of 5-Phenyl-5-methylhexan-3-one for library synthesis is not available, the general principles of diversity-oriented synthesis support this potential application. nih.gov
Role in Natural Product Synthesis Research
The total synthesis of natural products is a cornerstone of organic chemistry, often requiring intricate and novel synthetic strategies. nih.govsci-hub.se Chiral ketones are frequently employed as key intermediates in these synthetic pathways. While there is no documented use of 5-Phenyl-5-methylhexan-3-one in the total synthesis of any specific natural product to date, its structural features suggest it could be a valuable precursor. The combination of a phenyl ring and a quaternary stereocenter is a motif found in some natural products, making this ketone a potentially relevant starting material or intermediate.
Potential in Polymer and Materials Chemistry as a Monomer or Intermediate
In the realm of materials science, ketones can be utilized as monomers or intermediates for the synthesis of functional polymers. The carbonyl group of 5-Phenyl-5-methylhexan-3-one could, in principle, participate in polymerization reactions. For instance, it could be a precursor to vinyl monomers through a Wittig-type reaction, which could then be polymerized. Alternatively, the aromatic phenyl group could be functionalized to introduce polymerizable groups.
The incorporation of the bulky and rigid phenyl group, along with the chiral center, into a polymer backbone could impart unique properties to the resulting material, such as altered thermal stability, optical activity, or specific recognition capabilities. However, there is currently a lack of published research exploring the use of 5-Phenyl-5-methylhexan-3-one in polymer or materials chemistry.
Applications in Catalyst Ligand Design and Chiral Recognition Studies
The design of chiral ligands is crucial for asymmetric catalysis, a field that enables the selective synthesis of one enantiomer of a chiral product. The structure of 5-Phenyl-5-methylhexan-3-one offers a scaffold that could be modified to create novel chiral ligands. For example, the ketone could be converted into a chiral diamine or diol, which are common coordinating moieties in metal-based catalysts. The stereocenter of the original ketone would be key to inducing asymmetry in the catalytic process.
Furthermore, the chiral nature of this compound makes it a candidate for studies in chiral recognition. Enantiomerically pure forms of 5-Phenyl-5-methylhexan-3-one or its derivatives could be used to study the interactions between chiral molecules, which is fundamental to understanding many biological processes and for the development of chiral separation techniques.
Future Research Directions and Emerging Trends for 5 Phenyl 5 Methyl Hexanone 3
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of ketones, particularly those with sterically hindered quaternary centers like 5-Phenyl-5-methylhexan-3-one, is a continuing area of interest in organic chemistry. Future research will likely focus on developing more efficient and sustainable synthetic routes. Current trends in organic synthesis, such as C-H activation, biocatalysis, and the use of renewable feedstocks, offer promising avenues. solubilityofthings.commultiresearchjournal.comacs.org For instance, methods for the direct α-functionalization of ketones are being developed to avoid the multi-step sequences often required. researchgate.net
The pursuit of "green chemistry" principles is also a significant driver for innovation. multiresearchjournal.comcas.org This includes the use of environmentally benign solvents and catalysts to minimize waste and energy consumption. solubilityofthings.com The development of catalytic systems that can achieve high selectivity and yield under mild conditions is a key goal. For a molecule like 5-Phenyl-5-methylhexan-3-one, this could involve the design of catalysts that can navigate the steric hindrance around the quaternary carbon.
| Synthetic Strategy | Potential Advantage for 5-Phenyl-5-methylhexan-3-one |
| Catalytic C-H Activation | Fewer synthetic steps, increased atom economy. solubilityofthings.com |
| Biocatalysis | High selectivity and efficiency under mild conditions. solubilityofthings.com |
| Renewable Feedstocks | Increased sustainability of the synthetic process. multiresearchjournal.com |
Exploration of Underutilized Reaction Chemistries and Reactivity Profiles
The reactivity of 5-Phenyl-5-methylhexan-3-one is largely unexplored beyond standard ketone chemistry. The steric hindrance at the α-position presents both a challenge and an opportunity. While it may hinder some reactions, it can also lead to unique selectivity in others. stackexchange.com Future research could focus on exploring reactions at less accessible positions of the molecule, such as the β or γ carbons of the hexanone chain or the aromatic ring.
Recent breakthroughs in the functionalization of ketones at positions other than the alpha-carbon open up new possibilities. news-medical.netwaseda.jp These methods could be applied to create a diverse range of derivatives of 5-Phenyl-5-methylhexan-3-one with potentially novel properties. Furthermore, the development of new catalytic methods is overcoming previous limitations in the modification of ketones and esters. news-medical.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern technologies like flow chemistry and automated synthesis is revolutionizing the production of fine chemicals and pharmaceuticals. nih.govamf.chacs.org These technologies offer significant advantages in terms of safety, scalability, and efficiency. nih.govrsc.org For the synthesis and derivatization of 5-Phenyl-5-methylhexan-3-one, flow chemistry could enable better control over reaction parameters, leading to higher yields and purities. amf.chrsc.org
Automated synthesis platforms, often coupled with machine learning algorithms, can accelerate the discovery and optimization of new reactions. beilstein-journals.orgnih.govchemspeed.com Such systems can rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation, a process that would be time-consuming and labor-intensive using traditional methods. beilstein-journals.orgnih.gov This approach could be particularly valuable for exploring the reactivity of a less-studied molecule like 5-Phenyl-5-methylhexan-3-one.
| Technology | Key Benefit |
| Flow Chemistry | Enhanced safety, scalability, and process control. nih.govamf.ch |
| Automated Synthesis | High-throughput screening and optimization of reactions. beilstein-journals.orgnih.gov |
| Machine Learning | Prediction of reaction outcomes and optimization of synthetic routes. multiresearchjournal.combeilstein-journals.org |
Advanced Spectroscopic Probe Development for In Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced spectroscopic techniques, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of chemical reactions. spectroscopyonline.commdpi.comyoutube.com These non-invasive methods provide valuable insights into the concentrations of reactants, intermediates, and products throughout the course of a reaction. mdpi.comacs.org
The application of these techniques to reactions involving 5-Phenyl-5-methylhexan-3-one could elucidate the mechanistic details of its formation and subsequent transformations. This data is essential for developing robust and efficient synthetic processes. For example, monitoring the formation of transient intermediates could help in optimizing reaction conditions to maximize yield and minimize byproducts. youtube.com
Computational Design of Functionalized Derivatives with Tunable Reactivity
Computational chemistry has become an indispensable tool in modern chemical research. catalysis.bloggrnjournal.usacs.org Techniques such as Density Functional Theory (DFT) and machine learning can be used to predict the properties and reactivity of molecules, guiding the design of new compounds with desired characteristics. catalysis.blognumberanalytics.com In the context of 5-Phenyl-5-methylhexan-3-one, computational methods could be employed to design functionalized derivatives with tunable properties.
Given that some related compounds are used as fragrance ingredients, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the olfactory properties of new derivatives. acs.orgnih.gov This would enable the targeted design of novel fragrance compounds based on the 5-Phenyl-5-methylhexan-3-one scaffold. Beyond fragrance applications, computational design can be used to tailor the electronic and steric properties of the molecule to control its reactivity in various chemical transformations. schrodinger.com
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 5-phenyl-5-methyl hexanone-3 in laboratory settings?
- Methodological Answer : The compound can be synthesized via a Grignard reaction starting with isovaleraldehyde and ethylmagnesium bromide, followed by oxidation. For example, 5-methyl-3-hexanone (a precursor) is prepared through this route, and subsequent functionalization introduces the phenyl group. Purification via flash chromatography yields the final product with ~77% efficiency .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, 1H and 13C) is critical for structural confirmation, particularly to identify the ketone carbonyl (δ ~210 ppm in 13C NMR) and aromatic protons (δ 7.2–7.5 ppm in 1H NMR). Gas Chromatography-Mass Spectrometry (GC-MS) aids in purity assessment and fragmentation pattern analysis .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Follow protocols for ketone handling: avoid ignition sources (P210), use PPE (gloves, goggles), and ensure proper ventilation. Spill containment measures should align with safety codes P101–P202. Documented hazards include flammability and respiratory irritation .
Q. How is this compound utilized in flavor chemistry research?
- Methodological Answer : Its derivatives (e.g., 2-hydroxy-5-methyl-3-hexanone) are studied for odor profiles (e.g., cheese/sour milk notes). Researchers use GC-Olfactometry to correlate structural features with sensory properties and receptor interactions .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer : Contradictions may arise from variations in oxidation conditions (e.g., MCPBA vs. other oxidizing agents) or Grignard reagent purity. Systematic replication under controlled parameters (temperature, catalyst loading) and side-product analysis (e.g., by HPLC) can isolate yield-limiting factors .
Q. What challenges arise in analyzing the stereochemical outcomes of reactions involving this compound?
- Methodological Answer : The phenyl and methyl substituents create steric hindrance, complicating stereoselective synthesis. Advanced techniques like chiral chromatography (e.g., Chiralcel OD-H) or Mosher ester derivatization are required to resolve enantiomers. X-ray crystallography may resolve ambiguities in crystalline intermediates .
Q. How does the electron-withdrawing phenyl group influence the reactivity of the ketone in this compound?
- Methodological Answer : The phenyl group stabilizes enolate intermediates via conjugation, altering nucleophilic attack pathways. Density Functional Theory (DFT) simulations can model charge distribution, while kinetic studies (e.g., monitoring enolization rates) validate computational predictions .
Q. What strategies resolve conflicting data on the compound’s thermal stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
